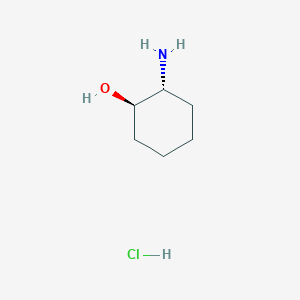

trans-2-Aminocyclohexanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13374-31-7, 5456-63-3 | |

| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13374-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5456-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5456-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-2-Aminocyclohexanol Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

trans-2-Aminocyclohexanol hydrochloride is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its rigid cyclohexane backbone, coupled with the stereospecific arrangement of its amino and hydroxyl functionalities, makes it a valuable building block in asymmetric synthesis and a precursor to a variety of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental chemical structure to its practical applications. We will delve into the causality behind its synthetic routes, the intricacies of its characterization, and its pivotal role as a chiral auxiliary, all while maintaining a focus on scientific integrity and actionable insights.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the trans stereoisomer of 2-aminocyclohexanol. The "trans" designation indicates that the amino (-NH2) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring. This specific stereochemistry is crucial to its utility in chiral applications.

Chemical Structure

The fundamental structure of this compound is depicted below. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, with the bulky amino and hydroxyl groups preferentially occupying equatorial positions.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [] |

| Melting Point | 172-175 °C | [3] |

| Solubility | Soluble in water. Soluble at 25 mg/mL in 1N acetic acid in methanol, yielding a clear, colorless solution. | [3] |

| CAS Number | 5456-63-3 | [3] |

| InChI Key | LKKCSUHCVGCGFA-KGZKBUQUSA-N | [3] |

| SMILES | Cl.N[C@@H]1CCCC[C@H]1O | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several methodologies. The choice of a particular synthetic route is often dictated by the desired stereochemical purity, scalability, and economic viability.

Synthesis of Racemic trans-2-Aminocyclohexanol

A common and efficient method for the synthesis of the racemic mixture of trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. This reaction proceeds via an SN2 mechanism, where the ammonia attacks one of the epoxide carbons, leading to the trans product.

Figure 2: Workflow for the synthesis of racemic trans-2-Aminocyclohexanol.

Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol

This protocol is adapted from a known procedure for the synthesis of racemic trans-2-aminocyclohexanol.

Materials:

-

Cyclohexene oxide

-

28% aqueous ammonia solution

-

Autoclave with stirrer

-

Filtration apparatus

Procedure:

-

To a 1 L autoclave equipped with a stirrer, add 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.

-

Stir the mixture at 60-65 °C for 4 hours.

-

Cool the mixture to room temperature.

-

A crystalline byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate. Remove this by filtration.

-

Remove the excess ammonia from the filtrate by distillation under reduced pressure to obtain an aqueous solution of racemic trans-2-aminocyclohexanol.

Causality Behind Experimental Choices:

-

Excess Ammonia: Using a large excess of ammonia serves two primary purposes. Firstly, it drives the reaction to completion by ensuring a high concentration of the nucleophile. Secondly, it minimizes the formation of the dialkylated byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, where a second molecule of cyclohexene oxide reacts with the newly formed amino group.

-

Autoclave: The use of an autoclave allows the reaction to be carried out at elevated temperatures and pressures, which significantly increases the reaction rate.

Chiral Resolution of Racemic trans-2-Aminocyclohexanol

For applications in asymmetric synthesis and drug development, obtaining enantiomerically pure trans-2-aminocyclohexanol is essential. This is typically achieved through chiral resolution, a process that separates the two enantiomers of the racemic mixture. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Figure 3: General workflow for the chiral resolution of racemic trans-2-Aminocyclohexanol.

Experimental Protocol: Chiral Resolution using Tartaric Acid (Conceptual)

While a specific protocol for trans-2-aminocyclohexanol is not detailed in the provided search results, the following conceptual protocol is based on established methods for resolving similar amino alcohols.[4]

Materials:

-

Racemic trans-2-aminocyclohexanol

-

L-(+)-tartaric acid

-

Suitable solvent (e.g., methanol, ethanol, or water)

-

Filtration apparatus

-

Base (e.g., NaOH) for liberation of the free amine

Procedure:

-

Dissolve the racemic trans-2-aminocyclohexanol in a suitable solvent.

-

Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) to the amino alcohol solution.

-

Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers.

-

The mother liquor will be enriched in the other diastereomer. This can be treated with D-(-)-tartaric acid to precipitate the other enantiomer.

-

To obtain the free enantiomerically pure amino alcohol, treat the separated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.

-

Extract the free amine with an organic solvent and purify as necessary.

Trustworthiness of the Protocol: This protocol represents a self-validating system. The success of the resolution can be monitored at each stage. The purity of the diastereomeric salts can be assessed by measuring their specific rotation and melting point. The enantiomeric excess (ee) of the final free amine can be determined by chiral chromatography (e.g., HPLC or GC) or by NMR spectroscopy using a chiral shift reagent.

Conversion to the Hydrochloride Salt

To obtain the final product, the enantiomerically pure trans-2-aminocyclohexanol is converted to its hydrochloride salt. This is typically done by treating a solution of the free amine with hydrochloric acid. The salt form often has improved stability and handling characteristics.

Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the cyclohexane ring and the protons of the amino and hydroxyl groups. The trans configuration can be confirmed by the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the cyclohexane ring, the spectrum is relatively simple.

Representative ¹³C NMR Data: A representative ¹³C NMR spectrum of this compound can be found in chemical databases. The expected chemical shifts are approximately:

-

C-1 (CH-OH): ~70-75 ppm

-

C-2 (CH-NH₃⁺): ~55-60 ppm

-

Other ring carbons: ~20-35 ppm

Experimental Protocol: NMR Sample Preparation

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Accurately weigh the required amount of this compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5][6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.[5]

-

Using a pipette, carefully transfer the solution to a clean NMR tube.[7]

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[5]

-

The sample is now ready for analysis in the NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands.

Expected FTIR Absorption Bands:

-

O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹

-

N-H stretch (ammonium): A broad band in the region of 2400-3200 cm⁻¹, often with multiple peaks.

-

C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹

-

C-O stretch (alcohol): A strong band in the region of 1050-1150 cm⁻¹

-

N-H bend (ammonium): A band around 1500-1600 cm⁻¹

Applications in Asymmetric Synthesis and Drug Development

The primary value of enantiomerically pure trans-2-Aminocyclohexanol lies in its application as a chiral auxiliary and as a building block for the synthesis of chiral ligands and pharmaceutical agents.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] The auxiliary is then removed, having imparted its chirality to the product. trans-2-Aminocyclohexanol and its derivatives are effective chiral auxiliaries due to their rigid conformational structure, which creates a well-defined steric environment around the reaction center.

Mechanism of Stereochemical Control: When attached to a substrate, the bulky cyclohexane ring of the auxiliary blocks one face of the prochiral center, forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.

Figure 4: General workflow for asymmetric synthesis using a chiral auxiliary.

Example Application: Asymmetric Aldol Reaction (Conceptual)

While a specific example using trans-2-aminocyclohexanol was not found in the search results, its structural analogues, such as (1S,2R)-2-aminocyclopentan-1-ol, have been successfully employed as chiral auxiliaries in asymmetric aldol reactions with excellent diastereoselectivity (>99% de).[9] The principle of stereochemical control would be analogous for trans-2-aminocyclohexanol.

Precursor to Chiral Ligands

trans-2-Aminocyclohexanol is a valuable precursor for the synthesis of a variety of chiral ligands. These ligands can then be used in catalytic amounts to control the stereochemistry of a wide range of chemical transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The amino and hydroxyl groups provide convenient handles for further functionalization to create bidentate or multidentate ligands.

Role in Drug Development

The structural motif of trans-2-aminocyclohexanol is found in a number of biologically active molecules. Its ability to introduce chirality makes it a key intermediate in the synthesis of complex pharmaceutical compounds. For instance, it is a known building block for compounds targeting the central nervous system.[1]

Safety and Handling

This compound is classified as an irritant. It can cause skin and eye irritation, and may cause respiratory irritation if inhaled.[3]

Recommended Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable chiral building block for researchers, scientists, and drug development professionals. Its well-defined stereochemistry, coupled with its accessible synthesis and rich derivative chemistry, makes it a powerful tool in the pursuit of enantiomerically pure compounds. A thorough understanding of its synthesis, characterization, and application is crucial for leveraging its full potential in the development of novel pharmaceuticals and fine chemicals.

References

- Wikipedia. Chiral auxiliary. [Link]

- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]

- Google Patents. (2010). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.

- Google Patents. (2010).

- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 118-122. [Link]

- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.

- NIST. trans-2-Aminocyclohexanol. [Link]

- ResearchGate. (2025, August 7). Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. [Link]

- SpectraBase. 2-Aminocyclohexanol. [Link]

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

- University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]

- Iowa State University.

Sources

- 1. researchgate.net [researchgate.net]

- 3. chemrj.org [chemrj.org]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. youtube.com [youtube.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

trans-2-Aminocyclohexanol hydrochloride synthesis methods

An Application Scientist's Guide to the Synthesis of trans-2-Aminocyclohexanol Hydrochloride: Methods, Mechanisms, and Practical Insights

Introduction

This compound (CAS: 5456-63-3, Molecular Formula: C₆H₁₄ClNO) is a pivotal chiral building block in modern organic synthesis and pharmaceutical development.[1][2] Its rigid cyclohexane backbone, featuring vicinal amino and hydroxyl groups in a specific trans stereochemical arrangement, makes it an invaluable synthon for creating complex molecular architectures.[2] This compound and its enantiopure forms serve as precursors for various pharmaceutical agents, including those targeting the central nervous system, and as ligands in asymmetric catalysis.[1][3][4]

The synthesis of this compound presents two primary stereochemical challenges:

-

Diastereoselectivity: Achieving the desired trans configuration over the cis isomer.

-

Enantioselectivity: Separating the racemic mixture or directly synthesizing the desired single enantiomer, (1R,2R) or (1S,2S).

This guide provides an in-depth exploration of the core synthetic strategies, moving from the preparation of the racemate to advanced asymmetric methods. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying principles, the rationale behind experimental choices, and the practical insights necessary for successful implementation in a research and development setting.

Part 1: Synthesis of Racemic (±)-trans-2-Aminocyclohexanol

The most direct and industrially scalable route to the racemic form of trans-2-aminocyclohexanol begins with the ring-opening of cyclohexene oxide. This method inherently establishes the required trans stereochemistry.

Core Method: Aminolysis of Cyclohexene Oxide

The reaction of cyclohexene oxide, a readily available starting material, with an amine source is the cornerstone for producing 2-aminocyclohexanol.[5] The mechanism proceeds via a nucleophilic attack on one of the epoxide carbons.

Mechanistic Rationale (The Fürst-Plattner Rule):

The high diastereoselectivity of this reaction is governed by the Fürst-Plattner Rule (Rule of Diaxial Opening). The cyclohexane ring exists predominantly in a chair conformation. For the nucleophilic attack to proceed via the lowest energy transition state, the nucleophile (ammonia) and the leaving group (the epoxide oxygen) must align in an anti-periplanar, or diaxial, orientation.[6] This constraint forces the incoming amino group and the resulting hydroxyl group to adopt a trans relationship, making this method highly effective for obtaining the desired diastereomer. Lewis acid catalysis can further enhance reactivity by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[7]

Caption: Mechanism of trans-selective aminolysis of cyclohexene oxide.

Experimental Protocol: Racemic Synthesis

This protocol is adapted from established industrial methods that prioritize yield, purity, and operational simplicity.[8][9]

Materials:

-

Cyclohexene oxide

-

28% Aqueous ammonia solution

-

Autoclave reactor with stirring

-

Filtration apparatus

Procedure:

-

Charging the Reactor: To a 1-liter autoclave equipped with a mechanical stirrer, add cyclohexene oxide (98.1 g, 1.0 mol).

-

Adding Reagent: Carefully add 28% aqueous ammonia solution (608.2 g, 10.0 mol). The use of a large excess of ammonia is crucial to maximize the reaction rate and minimize the formation of byproducts from the reaction of the product with the starting epoxide.

-

Reaction: Seal the autoclave and heat the mixture to 60-65°C with vigorous stirring. Maintain this temperature for 4 hours. The pressure inside the vessel will increase due to the vapor pressure of ammonia and water.

-

Cooldown and Isolation: Cool the reaction mixture to room temperature. A crystalline byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate and should be removed by filtration.

-

Purification: The ammonia is carefully removed from the filtrate by distillation under reduced pressure. The resulting crude racemic trans-2-aminocyclohexanol can be further purified by vacuum distillation or crystallization to yield a high-purity product.

| Parameter | Value | Rationale |

| Reactant Ratio | 10 eq. NH₃ to 1 eq. Cyclohexene Oxide | Suppresses byproduct formation and drives the reaction to completion.[8] |

| Temperature | 60-65°C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |

| Time | 4 hours | Ensures high conversion of the limiting reagent (cyclohexene oxide). |

| Expected Yield | High | The method is known for producing the product in high yield and purity.[8] |

Part 2: Enantioselective Strategies

For applications in asymmetric synthesis and pharmaceuticals, obtaining enantiomerically pure trans-2-aminocyclohexanol is essential. This can be accomplished either by resolving the racemate or through direct catalytic asymmetric synthesis.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains a robust and scalable method for obtaining enantiopure materials. It relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Principle of Resolution: (±)-Amine + (+)-Acid → [(-)-Amine·(+)-Acid] + [(+)-Amine·(+)-Acid] (Diastereomers with different solubilities)

A particularly effective resolving agent for trans-2-aminocyclohexanol is optically active 2-methoxyphenylacetic acid.[8][9]

Caption: Workflow for the classical resolution of racemic trans-2-aminocyclohexanol.

Experimental Protocol: Resolution

This protocol is based on a patented method demonstrating high efficiency.[8]

Materials:

-

Racemic trans-2-aminocyclohexanol

-

(S)-(-)-2-methoxyphenylacetic acid

-

Methanol

-

Sodium hydroxide solution

Procedure:

-

Salt Formation: Dissolve racemic trans-2-aminocyclohexanol (e.g., 10.0 g) in methanol. In a separate flask, dissolve an equimolar amount of (S)-(-)-2-methoxyphenylacetic acid in methanol.

-

Crystallization: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, then cool further (e.g., to 0-5°C) and age for several hours to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold methanol to remove residual mother liquor. The (1R,2R)-trans-2-aminocyclohexanol salt with (S)-acid typically crystallizes preferentially.

-

Liberation of Free Amine: Dissolve the isolated salt in water and add a strong base (e.g., 2M NaOH) to deprotonate the amine and liberate the free base.

-

Extraction: Extract the enantiopure trans-2-aminocyclohexanol into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.

-

Final Salt Formation: The resulting enantiopure free base can be converted to the hydrochloride salt as described in Part 3.

| Parameter | Value | Rationale |

| Resolving Agent | Optically active 2-methoxyphenylacetic acid | Forms diastereomeric salts with good crystallinity and differential solubility.[8][9] |

| Optical Purity | >99% ee achievable | High efficiency is possible, sometimes with recrystallization.[8] |

| Yield | Theoretical max. 50% per enantiomer | Can be improved by recovering the other enantiomer from the mother liquor. |

Method 2: Catalytic Asymmetric Synthesis

A more elegant and atom-economical approach is the direct catalytic enantioselective synthesis from achiral precursors. An efficient method involves the asymmetric ring-opening (ARO) of cyclohexene oxide using a chiral catalyst.

Principle: A chiral catalyst, such as an oligomeric (salen)Co-OTf complex, coordinates to the epoxide, activating it. The chiral environment of the catalyst then directs the nucleophile (e.g., a carbamate) to attack one of the two enantiotopic carbons of the meso-epoxide preferentially, leading to a highly enantioenriched product.[3]

Experimental Protocol: Asymmetric Synthesis

This protocol is based on a highly effective method developed for preparing enantioenriched trans-1,2-amino alcohols.[3]

Materials:

-

Cyclohexene oxide

-

Phenyl carbamate

-

Oligomeric (salen)Co–OTf catalyst (0.5 mol%)

-

Solvent (e.g., toluene)

-

Base for deprotection (e.g., KOH)

-

Hydrochloric acid

Procedure:

-

Catalytic Reaction: In a dry flask under an inert atmosphere, dissolve the (salen)Co–OTf catalyst (0.5 mol%) in toluene. Add phenyl carbamate (1.0 eq) followed by cyclohexene oxide (1.2 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed. The reaction typically forms a protected oxazolidinone intermediate.

-

Deprotection: Upon completion, add a solution of potassium hydroxide in methanol to the reaction mixture and heat to reflux to hydrolyze the carbamate and oxazolidinone.

-

Isolation and Purification: After cooling, perform a standard aqueous workup. Extract the product into an organic solvent.

-

Crystallization as Hydrochloride: Concentrate the organic extracts and dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol). Add a solution of HCl to precipitate the this compound salt. The product can be recrystallized to achieve very high enantiomeric excess.

| Parameter | Value | Rationale |

| Catalyst | Oligomeric (salen)Co–OTf | Highly effective for asymmetric ring-opening of meso-epoxides.[3] |

| Nucleophile | Phenyl carbamate | Effective nucleophilic partner in this catalytic system.[3] |

| Catalyst Loading | 0.5 mol% | Low catalyst loading makes the process efficient and cost-effective for large-scale synthesis.[3] |

| Enantiomeric Excess | >99% ee | Demonstrates excellent enantiocontrol by the catalyst.[3] |

| Yield | High | The method is reported to provide high yields of the desired product.[3] |

Part 3: Final Conversion to the Hydrochloride Salt

For stability, ease of handling, and improved solubility, the free base form of trans-2-aminocyclohexanol is typically converted to its hydrochloride salt.[2]

Principle: This is a simple acid-base neutralization reaction.

General Protocol:

-

Dissolve the purified trans-2-aminocyclohexanol (racemic or enantiopure) in a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) with stirring.

-

The hydrochloride salt will precipitate from the solution.

-

Cool the mixture to maximize precipitation, then collect the solid product by filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum. The product, this compound, is typically a white to off-white crystalline solid.[1][2]

Conclusion

The synthesis of this compound can be approached through several robust and well-established methodologies. The choice of method depends critically on the specific requirements of the end-user, particularly regarding enantiopurity.

-

For applications where the racemate is sufficient, the aminolysis of cyclohexene oxide with aqueous ammonia is a high-yielding and industrially viable process.

-

For obtaining enantiopure material, classical resolution with chiral acids like 2-methoxyphenylacetic acid offers a reliable, scalable, albeit less atom-economical, pathway.

-

Catalytic asymmetric synthesis , particularly the (salen)Co-catalyzed ring-opening of cyclohexene oxide, represents the state-of-the-art, providing direct access to highly enantioenriched products with low catalyst loadings and high yields.[3]

Each method requires careful control of reaction parameters to ensure high diastereoselectivity and, where necessary, enantioselectivity. The insights provided in this guide are intended to equip researchers and drug development professionals with the technical understanding to select and implement the most appropriate synthetic strategy for their specific needs.

References

- Smolecule. (2023, August 15). Buy this compound | 5456-63-3. Link

- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895-2897. Link

- Google Patents. (2010).

- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. Link

- Google Patents. (2010). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol. Link

- Laayati, M., et al. (2020). Aminolysis of cyclohexene oxide.

- MDPI. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 29(9), 2139. Link

- Sattar, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 31-36. Link

- Rios, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(10), 12196-12207. Link

- van der Wal, C. D., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4117-4127. Link

- CymitQuimica. CAS 5456-63-3: this compound. Link

- Wikipedia. Cyclohexene oxide. Link

- Sigma-Aldrich. This compound 99%. Link

- Santa Cruz Biotechnology. This compound | CAS 5456-63-3. Link

- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Link

- ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Link

Sources

- 1. Buy this compound | 5456-63-3 [smolecule.com]

- 2. CAS 5456-63-3: this compound [cymitquimica.com]

- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 9. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Organic Solvent Solubility of trans-2-Aminocyclohexanol Hydrochloride

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

To the researchers, scientists, and drug development professionals who navigate the complex world of small molecule chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility. From the design of synthetic routes and purification schemes to the formulation of final drug products, understanding how a molecule behaves in different solvent environments is paramount. This guide is dedicated to a specific yet illustrative compound: trans-2-aminocyclohexanol hydrochloride. While seemingly a simple molecule, its solubility profile presents a fascinating case study in the interplay of molecular structure, intermolecular forces, and solvent properties. As a hydrochloride salt of an amino alcohol, it embodies the challenges and opportunities frequently encountered in pharmaceutical chemistry. This document moves beyond a simple recitation of data, offering instead a deeper, mechanistic understanding of its solubility and providing the practical tools to assess it.

Physicochemical Profile of this compound

A thorough analysis of a compound's solubility begins with a firm grasp of its intrinsic physicochemical properties. These characteristics dictate its interactions at the molecular level.

-

Molecular Structure and Functional Groups: this compound possesses a cyclohexane backbone, a non-polar and sterically bulky moiety. Attached to this ring in a trans configuration are a hydroxyl (-OH) group and an ammonium (-NH3+) group (as the hydrochloride salt). This arrangement renders the molecule amphiphilic, with distinct hydrophilic and hydrophobic regions.[1] The presence of both a hydrogen bond donor (hydroxyl and ammonium groups) and acceptor (hydroxyl group and the chloride counter-ion) is critical to its solubility behavior.[2]

-

Ionic Character: The formation of the hydrochloride salt from the free amine is a key modification that significantly enhances its polarity and, consequently, its aqueous solubility.[1][2] The presence of the charged ammonium group and the chloride counter-ion introduces strong ion-dipole interactions with polar solvents.

-

Physical State and Thermal Properties: At room temperature, it exists as a white to pale cream crystalline powder.[1] Its melting point is consistently reported in the range of 172-177 °C, indicating a stable crystal lattice.[3] The energy required to overcome this lattice energy is a significant factor in the dissolution process. The compound is also noted to be hygroscopic, readily absorbing moisture from the atmosphere.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | |

| Appearance | White to pale cream crystalline powder | [1] |

| Melting Point | 172-177 °C | [3] |

| Hygroscopicity | Hygroscopic | [3] |

The Mechanics of Dissolution: A Theoretical Framework

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

The dissolution process can be conceptualized as a three-step cycle:

-

Solute-Solute Interaction Breaking: Energy is required to overcome the electrostatic forces holding the ions in the crystal lattice.

-

Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interaction Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. Favorable dissolution occurs when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

Figure 1: Thermodynamic cycle of dissolution.

For this compound, the key interactions governing its solubility are:

-

In Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in strong hydrogen bonding with the hydroxyl and ammonium groups, and also effectively solvate the chloride ion.[4][5] The high dielectric constant of these solvents helps to shield the ionic charges, further promoting dissolution.[6]

-

In Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have dipole moments and can interact favorably with the ionic parts of the molecule. However, their ability to act as hydrogen bond donors is limited, which may result in lower solubility compared to protic solvents.

-

In Non-Polar Solvents (e.g., toluene, hexane): The hydrophobic cyclohexane ring can have favorable van der Waals interactions with these solvents. However, these interactions are generally not strong enough to overcome the high crystal lattice energy of the salt. The reported solubility in some non-polar solvents like benzene and diethyl ether is surprising and suggests a complex interplay of factors, possibly involving the formation of ion pairs that have a more non-polar character.[1]

Known Solubility Profile

| Solvent System | Solubility | Characteristics | Reference(s) |

| Water | Soluble | Clear, colorless solution | [1] |

| Methanol (containing 1N Acetic Acid) | 25 mg/mL | Clear, colorless solution | [1][3] |

| Ethanol | Soluble | - | [1][7] |

| Acetone | Soluble | - | [1][7] |

| Diethyl Ether | Soluble | - | [1][7] |

| Benzene | Soluble | - | [1][7] |

| Chloroform | 25 mg/mL | Clear, yellow solution | [8] |

Note: The term "soluble" is qualitative and can vary between sources. The quantitative data point in acidified methanol suggests that pH can significantly impact solubility in protic solvents.

A Validated Protocol for Experimental Solubility Determination

Given the scarcity of published quantitative data, experimental determination is often necessary. The isothermal equilibrium method, commonly known as the shake-flask method, is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[9]

Figure 2: Isothermal equilibrium solubility determination workflow.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired level (e.g., 25 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the settled solid. Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the solute in the filtered sample using a pre-validated analytical method. Prepare a calibration curve using standards of known concentration to ensure accuracy.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

This self-validating system ensures that the measured concentration represents the true equilibrium solubility at the specified temperature. The presence of excess solid throughout the experiment confirms that the solution is indeed saturated.

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a testament to its amphiphilic and ionic nature. While it exhibits good solubility in polar protic solvents due to strong hydrogen bonding and ion-dipole interactions, its behavior in other organic media is less predictable and underscores the necessity for empirical determination. The lack of a comprehensive public dataset for this compound is not an anomaly but a common reality in drug development. Therefore, the ability to rationally assess a molecule's properties and apply a robust experimental protocol, such as the isothermal equilibrium method described herein, is an indispensable skill for any scientist in this field. This guide provides both the theoretical foundation and the practical framework to confidently approach the solubility challenges presented by this and similar amine hydrochloride compounds.

References

- Solubility of Things. Methylamine hydrochloride. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

- Al-Obaidi, H., & Buckton, G. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2), 43-51. [Link]

- University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

- Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

- National Center for Biotechnology Information. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

- Chemsrc. trans-2-Amino-cyclohexanol | CAS#:13374-31-7. [Link]

- LookChem. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)

- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

Sources

- 1. Buy this compound | 5456-63-3 [smolecule.com]

- 2. CAS 5456-63-3: this compound [cymitquimica.com]

- 3. 5456-63-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

trans-2-Aminocyclohexanol hydrochloride melting point range

An In-Depth Technical Guide to the Melting Point of trans-2-Aminocyclohexanol Hydrochloride

Introduction

This compound (CAS 5456-63-3) is a pivotal chemical intermediate, widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its stereochemistry and bifunctional nature—possessing both an amine and a hydroxyl group—make it a valuable chiral auxiliary.[3] In any research or drug development setting, the physical properties of such a starting material are of paramount importance for identity confirmation and quality control. Among these, the melting point stands out as a fundamental and highly informative characteristic.

This technical guide provides a comprehensive examination of the melting point of this compound. It moves beyond a simple statement of a temperature range to explore the underlying physicochemical principles that govern this property, the experimental nuances of its determination, and its significance in the context of material purity and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical parameter.

Reported Melting Point Data

The melting point of this compound is consistently reported in a narrow range, typically centered around 172-177 °C. However, slight variations exist across different commercial suppliers and literature sources. A summary of these reported values is presented below.

| Purity | Reported Melting Point Range (°C) | Source |

| 99% | 172-175 °C | Sigma-Aldrich[4] |

| 99% | 173.0-177.0 °C | Thermo Scientific Acros[5] |

| 97+% | 172-175 °C | Fisher Scientific (Alfa Aesar)[6] |

| Not Specified | 172-175 °C | Chemical Point[7] |

| Not Specified | 168.0-179.0 °C | Smolecule[1] |

The minor discrepancies in these ranges can be attributed to a combination of factors, including the actual purity of the specific lot, the presence of trace impurities, and the methodology used for the determination. The broader range of 168.0-179.0 °C noted by one source likely encompasses a wider array of product grades.[1] For a highly pure sample, a sharp melting range of 1-2 °C is expected.[8]

Physicochemical Factors Governing the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[9] For this compound, several key factors contribute to its characteristic melting point.

Intermolecular and Ionic Forces

The relatively high melting point of this compound is a direct consequence of the strong attractive forces between its constituent parts.

-

Ionic Bonds: As a hydrochloride salt, the primary force is the strong electrostatic attraction between the positively charged ammonium group (-NH3+) and the negatively charged chloride ion (Cl-). Ionic compounds generally have very high melting points.[8][10][11]

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an ammonium group allows for extensive hydrogen bonding. These are strong dipole-dipole interactions that significantly increase the energy required to separate the molecules.[8][9][12]

-

Van der Waals Forces: London dispersion forces also exist due to the nonpolar cyclohexane backbone, contributing to the overall intermolecular attraction.[9][12]

Molecular Structure and Crystal Packing

The ability of molecules to pack efficiently into a crystal lattice is crucial.

-

Symmetry and Shape: Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[8][10][11] The chair conformation of the cyclohexane ring and the trans orientation of the amino and hydroxyl groups create a specific three-dimensional shape that dictates how well the molecules fit together.

-

Molecular Size: In general, for a homologous series, larger molecules have higher melting points due to increased surface area and stronger van der Waals forces.[8][9]

The Impact of Impurities

The presence of impurities is the most common reason for deviations from the literature melting point value. This phenomenon, known as melting point depression, is a colligative property.

-

Mechanism: Impurities disrupt the uniform crystal lattice structure.[8] This weakens the overall intermolecular forces, meaning less energy (a lower temperature) is required to break the lattice apart.

-

Observation: An impure sample will typically exhibit a melting point that is both lower and broader than that of the pure compound.[12] A sharp, narrow melting range is therefore a reliable indicator of high purity.[8]

Standard Protocol for Melting Point Determination

To ensure accurate and reproducible results, a standardized methodology is essential. The capillary method is the most common and pharmacopeia-recognized technique.[13]

Equipment and Materials

-

Melting point apparatus (e.g., Mel-Temp, Stuart, or similar digital device)

-

Capillary tubes (open at one end)

-

Mortar and pestle or spatula

-

Dry, finely powdered sample of this compound

Step-by-Step Procedure

-

Sample Preparation: Ensure the sample is completely dry and has a fine, uniform consistency. If necessary, gently grind the crystalline powder with a mortar and pestle.[14]

-

Capillary Loading: Invert a capillary tube and press the open end into the sample powder. Tap the sealed end of the tube gently on a hard surface to pack the powder down.[13][15] A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Set a fast heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time and identifies the temperature region of interest.

-

Cooling and Second Measurement: Allow the heating block to cool to at least 20 °C below the approximate melting point observed.

-

Accurate Determination: Place a new capillary with a fresh sample into the apparatus. Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to a slow 1-2 °C per minute.[13]

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid particle melts completely.

-

The melting point range is reported as T1 - T2.

-

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

Synthesis, Purification, and Overall Quality Control

The final melting point of a sample is inextricably linked to its history. The synthesis and purification processes dictate the final purity of the material.

-

Synthesis: Common synthetic routes to trans-2-aminocyclohexanol include the reduction of ketones and the resolution of racemic mixtures using chiral acids.[1][16][17] Byproducts or unreacted starting materials from these processes can act as impurities.

-

Purification: Crystallization is a common method for purifying the final product.[16] This process selectively isolates the desired compound, leaving impurities behind in the solvent. The efficiency of this step is critical for achieving a high-purity solid with a sharp melting point.

-

Comprehensive Characterization: While melting point is an excellent indicator of purity, it should not be used in isolation. For definitive identification and quality assurance in a research or drug development setting, it must be corroborated by other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).[18][19]

Quality Control Logic Diagram

Caption: Integrated approach to material quality control.

Conclusion

The melting point of this compound, reliably cited as being in the 172-177 °C range for high-purity material, is a critical parameter for its identification and quality assessment. This value is a direct reflection of the strong ionic and intermolecular forces inherent in its molecular structure. Deviations from this range, particularly a depression and broadening, are strong indicators of the presence of impurities.

For professionals in research and drug development, a thorough understanding of not only the expected value but also the factors that influence it and the precise methodology for its measurement is non-negotiable. By employing a rigorous, well-controlled experimental technique and integrating the results with other analytical data, the melting point serves as a cornerstone of material characterization, ensuring the integrity and success of subsequent scientific endeavors.

References

- Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.

- What Affects Melting Point Of Organic Compounds?. (2025, January 31). Chemistry For Everyone - YouTube.

- Rogers, K. (2022, March 24). What Factors Affect Melting Point?. Sciencing.

- 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.

- Melting Point Determination. (n.d.). Analytical Testing Labs.

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting Point Determination. (n.d.). thinkSRS.com.

- Determination of Melting Point. (n.d.). Wired Chemist.

- This compound. (n.d.). CHEMICAL POINT.

- Melting point determination. (n.d.). University of Calgary.

- Method for producing optically active trans-2-aminocyclohexanol and intermediate for producing the same. (2015). Google Patents.

- Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020, December 21). Publication Server of the University of Greifswald.

- SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. (n.d.). Organic Syntheses Procedure.

Sources

- 1. Buy this compound | 5456-63-3 [smolecule.com]

- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 3. CAS 5456-63-3: this compound [cymitquimica.com]

- 4. 反式-2-氨基环己醇 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. sciencing.com [sciencing.com]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. m.youtube.com [m.youtube.com]

- 13. thinksrs.com [thinksrs.com]

- 14. westlab.com [westlab.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 5456-63-3|this compound|BLD Pharm [bldpharm.com]

- 19. This compound(5456-63-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Blueprint of trans-2-Aminocyclohexanol Hydrochloride: An In-depth Technical Guide

Introduction

trans-2-Aminocyclohexanol hydrochloride is a vital bifunctional molecule, serving as a key building block in the synthesis of pharmaceuticals and chiral ligands. Its stereochemistry, with the amino and hydroxyl groups in a trans configuration, dictates its reactivity and conformational behavior, making unambiguous structural confirmation paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the nuances of spectral interpretation, grounded in the principles of stereochemistry and the influence of the hydrochloride salt form on the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecule.

Molecular Structure and Conformational Dynamics

The hydrochloride salt of trans-2-aminocyclohexanol exists predominantly in a chair conformation to minimize steric strain. In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The most stable chair conformation will have both the hydroxyl and the protonated amino group (-NH3+) in equatorial positions to avoid unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the observed NMR spectral parameters, particularly the proton-proton coupling constants.[1][2]

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum provides a wealth of information regarding the electronic environment and spatial relationships of the protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₃⁺).

-

Instrumental Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to a suitable internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the cyclohexane ring protons. However, key signals can be identified and assigned based on their chemical shifts and coupling patterns. The spectrum, typically run in DMSO-d₆, shows several key regions of interest.[4]

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| -NH₃⁺ | ~8.16 | Broad Singlet | The protonated amine protons are significantly deshielded and often appear as a broad signal due to quadrupole broadening and exchange with residual water. |

| -OH | ~5.45 | Singlet/Broad Singlet | The hydroxyl proton is also deshielded and its chemical shift can be variable depending on concentration and solvent. |

| H1 (CH-OH) | ~3.39 | Multiplet | This proton is deshielded due to the adjacent electronegative oxygen atom. Its multiplicity is complex due to coupling with neighboring protons. |

| H2 (CH-NH₃⁺) | ~2.69 | Multiplet | This proton is deshielded by the adjacent protonated amino group. |

| Cyclohexane Ring Protons | ~1.1-2.0 | Multiplets | The remaining eight protons of the cyclohexane ring appear as a series of complex, overlapping multiplets in the upfield region of the spectrum.[4] |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (≥300 MHz) is crucial for achieving better signal dispersion and resolving the complex multiplets of the cyclohexane ring protons. DMSO-d₆ is a common solvent for amine hydrochlorides as it can solubilize the salt and slow down the exchange of the NH₃⁺ and OH protons, sometimes allowing for the observation of their signals.

Expertise in Action: The Power of Coupling Constants

Diagram of the ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.7 mL of a deuterated solvent.[3]

-

Instrumental Parameters: Acquire the ¹³C NMR spectrum on a spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phase and baseline correction, and chemical shift referencing.

Interpretation of the ¹³C NMR Spectrum

Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the cyclohexane ring. The chemical shifts are influenced by the electronegativity of the attached functional groups.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Key Insights |

| C1 (CH-OH) | ~70-75 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C2 (CH-NH₃⁺) | ~55-60 | The carbon attached to the protonated amino group is also deshielded, but typically to a lesser extent than the carbon bearing the hydroxyl group. |

| C3, C6 | ~30-35 | These carbons are adjacent to the substituted carbons and show intermediate chemical shifts. |

| C4, C5 | ~20-25 | These carbons are furthest from the electron-withdrawing groups and are the most shielded, appearing at the highest field. |

Note: The exact chemical shifts can be influenced by the solvent and concentration. The values presented here are estimates based on data for similar aminocyclohexanol derivatives.[5][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a solid sample. A common method is to prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200-3600 | Broad, Strong | This broad absorption is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. |

| N-H Stretch (of -NH₃⁺) | 2800-3200 | Broad, Strong | The stretching vibrations of the N-H bonds in the ammonium salt appear as a very broad and strong band, often with some fine structure. This is a key indicator of a primary amine salt. |

| C-H Stretch | 2850-2960 | Medium-Strong | These absorptions are due to the stretching of the C-H bonds in the cyclohexane ring. |

| N-H Bend (of -NH₃⁺) | 1500-1600 | Medium | The bending vibration of the N-H bonds in the ammonium group. |

| C-O Stretch | 1050-1150 | Strong | The stretching vibration of the carbon-oxygen single bond. |

Trustworthiness Through Self-Validation: The presence of a strong, broad band in the 3200-3600 cm⁻¹ region (O-H stretch), a very broad and strong absorption between 2800-3200 cm⁻¹ (N-H stretch of the ammonium salt), and a strong C-O stretch around 1100 cm⁻¹ collectively provide a self-validating spectroscopic fingerprint for the this compound structure.

Diagram of the Spectroscopic Analysis Workflow

Caption: Overall spectroscopic workflow.

Conclusion

The spectroscopic characterization of this compound through NMR and IR spectroscopy provides a comprehensive structural picture. The ¹H NMR spectrum, with its characteristic chemical shifts and complex coupling patterns, confirms the connectivity and, through detailed analysis of coupling constants, the trans-diequatorial conformation. The ¹³C NMR spectrum reveals the six unique carbon environments of the cyclohexane ring. Finally, the IR spectrum provides definitive evidence for the presence of the hydroxyl and protonated amino functional groups. Together, these techniques offer a robust and self-validating methodology for the structural elucidation and quality control of this important chemical building block, ensuring its suitability for applications in pharmaceutical and chemical research.

References

- Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Journal of Undergraduate Chemistry Research, 21(4), 105. [Link]

- Westmont College. (2022).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Scholarly Commons - Research & Creativity Showcase: New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety [scholarlycommons.pacific.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound(5456-63-3) 1H NMR spectrum [chemicalbook.com]

- 5. westmont.edu [westmont.edu]

- 6. This compound(5456-63-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Application of trans-2-Aminocyclohexanol Hydrochloride

This guide provides a comprehensive technical overview of trans-2-aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its discovery through various synthetic routes, explore its physicochemical properties, and illuminate its applications, moving beyond simple procedural descriptions to explain the underlying scientific principles and rationale behind methodological choices.

Introduction: The Significance of a Chiral Scaffold

This compound (C₆H₁₄ClNO) is a bifunctional organic compound featuring a cyclohexane ring substituted with amino and hydroxyl groups in a specific trans stereochemical arrangement.[1][2] This defined spatial orientation is critical, making it an invaluable chiral synthon for the construction of complex molecular architectures. Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in a variety of reaction conditions.[2]

The importance of this molecule lies in its utility as a precursor for a range of biologically active compounds. It serves as a key intermediate in the synthesis of pharmaceuticals, including agents targeting the central nervous system, antiarrhythmics, and analgesics.[1][3] Its structural rigidity and defined stereochemistry also make it a candidate for use as a chiral auxiliary or ligand in asymmetric catalysis.

Key Physicochemical Properties

A foundational understanding of a compound's properties is essential for its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO·HCl | [4] |

| Molecular Weight | 151.63 g/mol | [4] |

| Appearance | White to pale cream crystalline powder | [1] |

| Melting Point | 172-175 °C (lit.) | [4] |

| Solubility | Soluble in water and methanol (e.g., 25 mg/mL in 1N acetic acid in methanol) | [1] |

| CAS Number | 5456-63-3 | [4][5] |

The Genesis of Chirality: Synthetic Pathways

The "discovery" of a molecule like trans-2-aminocyclohexanol is intrinsically linked to the development of synthetic methods that can control its stereochemistry. There is no single "eureka" moment, but rather an evolution of techniques to produce the racemic mixture and, more importantly, to isolate or synthesize the desired enantiopure forms.

Classical Approaches: Resolution of Racemates

Early and industrially relevant methods focus on producing the racemic mixture of trans-2-aminocyclohexanol and then separating the enantiomers.

-

Chemical Resolution via Diastereomeric Salts: A widely used industrial strategy involves reacting the racemic amine with a chiral resolving agent, such as an optically active organic acid (e.g., di-O-benzoyltartaric acid or 2-methoxyphenylacetic acid).[6] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiopure amine.

-

Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes. A racemic mixture of a trans-2-aminocyclohexanol derivative (e.g., its acetate) is treated with an enzyme like a lipase or acylase.[6] The enzyme selectively hydrolyzes one enantiomer of the derivative, leaving the other unreacted. The resulting mixture of the hydrolyzed amino alcohol and the unreacted ester can then be separated by standard techniques like column chromatography. While highly selective, this method can be limited by low productivity on an industrial scale due to the dilute solutions required.[6]

Modern Asymmetric Synthesis: Building Chirality Directly

More advanced methods focus on creating the desired enantiomer directly, avoiding the wastefulness of resolving a racemic mixture. A highly efficient modern protocol involves the enantioselective ring-opening of a meso-epoxide.

-

Catalytic Enantioselective Carbamate Addition: This powerful technique utilizes a chiral catalyst to open cyclohexene oxide (a meso-epoxide) with a nucleophile, creating two adjacent stereocenters in a controlled manner. A notable example is the use of an oligomeric (salen)Co–OTf complex as the catalyst and an aryl carbamate as the nitrogen source.[7] This method is highly efficient, proceeding with low catalyst loadings and high concentrations, making it amenable to large-scale synthesis.[7] The resulting protected amino alcohol is then deprotected under basic conditions to yield the final product in high enantiomeric excess (>99% ee).[7]

Caption: Key synthetic strategies for producing trans-2-aminocyclohexanol (ACH) hydrochloride.

Characterization and Structural Elucidation

Confirming the identity, purity, and stereochemistry of this compound is paramount. This is achieved through a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.[8] In ¹H NMR, the trans configuration leads to distinct coupling constants for the protons on C1 and C2. Conformational studies show that when substituents are in axial positions, the signals are narrow with coupling constants around 10 Hz, whereas equatorial conformations result in broader signals with coupling constants near 25 Hz.[1]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H, N-H, and C-N functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to determine the enantiomeric excess (ee) of the synthesized product, confirming the success of an asymmetric synthesis or resolution.[7]

Applications in Drug Development and Advanced Research

The utility of this compound extends across various scientific domains, from foundational research to the synthesis of marketable pharmaceuticals.

-

Pharmaceutical Intermediate: It is a crucial building block for numerous active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of the antiarrhythmic drug Vernakalant and various κ-opioid analgesics.[3] It is also an intermediate for secretolytic agents like Ambroxol.[3][9]

-

Proteomics and Biochemical Research: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.[1]

-

pH-Triggered Conformational Switches: Advanced research has explored derivatives of trans-2-aminocyclohexanol as molecular switches.[10] The conformational equilibrium of these molecules can be altered by pH changes, a property that could be harnessed to control geometry-dependent molecular functions. This is due to the interplay between intramolecular hydrogen bonding and electrostatic interactions upon protonation of the amino group.[10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, where the expected outcomes and characterization data provide a clear confirmation of success at each stage.

Protocol: Enantioselective Synthesis via Epoxide Opening

This protocol is adapted from the methodology developed for the multigram-scale synthesis of enantiopure trans-1,2-amino alcohols.[7]

Objective: To synthesize (1S,2S)-2-(phenylcarbamoyl)aminocyclohexanol as a precursor to (1S,2S)-2-aminocyclohexanol.

Materials:

-

Cyclohexene oxide